molecular formula C8H5ClN2OS B1348439 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 41491-54-7

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1348439
CAS RN: 41491-54-7
M. Wt: 212.66 g/mol
InChI Key: NGUFILSIVAEODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3-chlorophenyl group indicates a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and torsion angles .


Chemical Reactions Analysis

The chemical reactivity of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be influenced by the presence of the oxadiazole ring and the 3-chlorophenyl group. The oxadiazole ring is electron-deficient, which makes it a good acceptor for electron-rich species . The chlorine atom on the phenyl ring can also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. For example, the presence of the oxadiazole ring and the chlorine atom can influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Antioxidant Potential

One study explored the antioxidant capabilities of a derivative, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, demonstrating its potential to act as a radical scavenger and induce an endogenous defense system against oxidative stress. This compound's antioxidant activity was validated through various assays, comparing favorably with standards such as ascorbic acid and butylated hydroxytoluene. The docking results suggested strong binding to protein targets related to oxidative stress, indicating a mechanism for its antioxidant effects (Shehzadi et al., 2018).

Antibacterial and Enzyme Inhibition

Another research focused on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives, including the chlorophenyl variant, for screening against enzymatic targets like acetylcholinesterase. These compounds exhibited notable activity, suggesting their utility in designing inhibitors for enzymes implicated in neurological disorders (Rehman et al., 2013).

Anti-inflammatory Properties

Derivatives of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for anti-inflammatory activity. Notably, compounds exhibited significant efficacy in reducing carrageenan-induced edema in rat paw models, highlighting their potential as anti-inflammatory agents. Some derivatives were compared to standard drugs like Indometacin, showing comparable or superior anti-inflammatory effects without significant ulcerogenic activity, suggesting safer profiles for pharmacological development (Koksal et al., 2008).

Antifungal and Antimicrobial Activity

Investigations into the antimicrobial and antifungal efficacy of 1,3,4-oxadiazole derivatives, including those with chlorophenyl groups, have shown promising results. These compounds have been tested against a range of pathogens, with some demonstrating significant inhibitory activity. This research underscores the potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives as leads for developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Yarmohammadi et al., 2020).

Future Directions

The study of “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” and similar compounds could be a promising area of research. These compounds could have potential applications in various fields such as medicine and agriculture due to their reactivity and the ability to interact with various molecular targets .

properties

IUPAC Name

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUFILSIVAEODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366057
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41491-54-7
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.